molecular formula C2H7N3O3 B3243874 1-Methyl-1-nitrosourea hydrate CAS No. 1598381-38-4

1-Methyl-1-nitrosourea hydrate

Cat. No. B3243874
CAS RN: 1598381-38-4
M. Wt: 121.10 g/mol
InChI Key: HVDUTFJJUOAKOO-UHFFFAOYSA-N
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Description

1-Methyl-1-nitrosourea, also known as N-Nitroso-N-methylurea (NMU), is a methylated nitrosourea compound with alkylating, mutagenic, teratogenic, carcinogenic, and cytotoxic properties . The toxic effects of NMU are caused by the transfer of its methyl group to nucleobases in nucleic acids .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1-nitrosourea hydrate is C2H7N3O3 . Its average mass is 121.095 Da and its mono-isotopic mass is 121.048744 Da .


Chemical Reactions Analysis

NMU is an alkylating agent, and exhibits its toxicity by transferring its methyl group to nucleobases in nucleic acids, which can lead to AT:GC transition mutations .


Physical And Chemical Properties Analysis

1-Methyl-1-nitrosourea has a melting point of 119-124°C, a boiling point of 193.27°C (rough estimate), and a density of 1.5048 (rough estimate) . It is soluble in DMSO at 125 mg/mL (1212.65 mM) and has a water solubility of 14.56g/L (temperature not stated) .

Mechanism of Action

The mechanism of action of NMU relates directly or indirectly to the mechanism of action of the nitrosoureas . The toxic effects of NMU are caused by the transfer of its methyl group to nucleobases in nucleic acids .

Safety and Hazards

1-Methyl-1-nitrosourea is classified as a flammable solid, and it is toxic if swallowed . It may cause cancer and may damage fertility or the unborn child . It is advised to obtain special instructions before use, keep away from heat/sparks/open flames/hot surfaces, and not to smoke when using this product .

properties

IUPAC Name

1-methyl-1-nitrosourea;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2.H2O/c1-5(4-7)2(3)6;/h1H3,(H2,3,6);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDUTFJJUOAKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N)N=O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-nitrosourea hydrate

CAS RN

1598381-38-4
Record name Urea, N-methyl-N-nitroso-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1598381-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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